molecular formula C16H19N3O B3317299 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 958707-54-5

7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Cat. No.: B3317299
CAS No.: 958707-54-5
M. Wt: 269.34 g/mol
InChI Key: HUBUNEXPIMWMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is a nitrogen-containing heterocyclic compound characterized by a spirocyclic architecture that integrates a piperidine ring fused to a pyrrolo[1,2-a]quinoxaline core. The presence of a methoxy (-OCH₃) substituent at the 7'-position and the spiro configuration distinguish it structurally from other derivatives in its class .

Properties

IUPAC Name

7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-20-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15/h2-5,10-11,17-18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUNEXPIMWMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] typically involves multiple steps, starting with the construction of the pyrrolo[1,2-a]quinoxaline core. This can be achieved through a series of reactions such as cyclization, methoxylation, and spirocyclic formation. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing cost-effective processes. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various substituents at different positions on the molecule.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity. The study highlighted the importance of the spiro-piperidine structure in enhancing bioactivity.

Neuroprotective Effects

The neuroprotective potential of 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] has also been investigated. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In preclinical trials, a derivative of this compound showed promise in reducing oxidative stress and inflammation in neuronal cells, leading to improved survival rates in animal models of neurodegeneration.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

Research indicates that 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study:
In vitro studies revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties

PropertyValue
Band Gap2.1 eV
Electron Mobility0.5 cm²/V·s
Hole Mobility0.3 cm²/V·s

Mechanism of Action

The mechanism by which 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Modifications

  • For example, 8'-chloro-7'-methoxy analogs (CAS: 1251950-63-6) share this spiro design but include a chloro substituent, which may alter electronic properties and bioactivity .
  • Substituent Variations: Methoxy Groups: The 7'-methoxy group is a key feature, contrasting with nitro (e.g., 5-nitro-thiophen-2-yl in ) or ferrocenyl (e.g., antimalarial derivatives in ) substituents. Methoxy groups typically improve lipophilicity and membrane permeability . Dimethoxy Derivatives: 7',8'-Dimethoxy analogs (CAS: 1242410-86-1) exhibit increased steric bulk, which may influence receptor interactions compared to mono-methoxy derivatives .

Table 1: Structural Features of Selected Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Name Key Substituents Structural Feature Reference CAS/Evidence
7'-Methoxy-5'H-spiro[...] 7'-OCH₃, spiro piperidine Rigid spirocyclic core
8'-Chloro-7'-methoxy-5'H-spiro[...] 7'-OCH₃, 8'-Cl, spiro piperidine Halogenated spiro derivative 1251950-63-6
JG1679 (Anti-leukemic) 3,4,5-Trimethoxyphenylprop-2-en-1-one Linear quinoxaline with aryl ketone
Ferrocenyl-pyrroloquinoxaline Ferrocenyl group at C-4 Organometallic antimalarial

Pharmacophore Diversity

Pyrrolo[1,2-a]quinoxalines often serve as scaffolds for hybrid molecules. For instance, anti-TB derivatives combine the core with aromatic R2 substituents (e.g., 3,4-dimethoxyphenyl), optimizing interactions with mycobacterial targets like InhA . In contrast, the spiro piperidine moiety in 7'-methoxy derivatives may target distinct pathways, though empirical data are lacking.

Anticancer Potential

  • JG1679 : Exhibits IC₅₀ values of 1–5 µM against leukemia cell lines (MV4-11, Jurkat) via apoptosis induction .
  • Spiro Derivatives: No direct activity data, but structural analogs with chloro or dimethoxy groups () are prioritized for oncology research due to improved pharmacokinetic profiles .

Anti-Infective Activity

  • Antimalarial: Ferrocenyl derivatives (e.g., 1-2 in ) show nanomolar activity against Plasmodium falciparum (IC₅₀: 10–50 nM), surpassing chloroquine in resistant strains .
  • Antimycobacterial: Pyrroloquinoxaline hybrids () inhibit Mycobacterium tuberculosis with MIC values of 0.5–2 µg/mL, attributed to InhA enzyme targeting .

Biological Activity

7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

  • IUPAC Name : 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • CAS Number : Not explicitly listed but related compounds have CAS numbers like 1251950-63-6.
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : Typically around 98% .

Anticancer Properties

Recent studies have indicated that derivatives of the quinoxaline core, including those similar to 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline], exhibit significant anticancer activity. For instance, compounds with a 5-azaquinoxaline core demonstrated potent inhibition of SHP2, an enzyme implicated in various cancers. The best-performing compound in related studies showed an IC50 value of 47 nM against SHP2 .

Table 1: Anticancer Activity of Related Compounds

CompoundCore StructureIC50 (nM)Cellular Activity
Compound 1Quinoxaline705No Activity
Compound 75-Azaquinoxaline47High Activity
Compound 3Pyrazolopyrimidine634No Activity

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. For example, spiro compounds similar to the target compound have shown promising antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as follows:

Table 2: Antimicrobial Activity of Related Compounds

PathogenMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways. For instance, inhibition of SHP2 leads to reduced activation of the ERK pathway, which is crucial in cell proliferation and survival . This suggests that compounds like 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] may serve as effective therapeutic agents by targeting these pathways.

Study on SHP2 Inhibition

A notable study investigated the effects of a series of quinoxaline derivatives on SHP2 inhibition in human cancer cell lines. The results demonstrated that modifications to the core structure significantly impacted both enzymatic and cellular activities. The study highlighted that specific substitutions could enhance potency and selectivity against cancerous cells .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial efficacy of spiro compounds derived from similar structures. The study employed agar diffusion methods and determined MIC values for various bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial properties, suggesting their potential use in treating infections caused by resistant strains .

Q & A

Basic: What are the conventional synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and what are their limitations?

Conventional methods often involve condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes or equivalents via Bischler–Napieralski or Pictet–Spengler reactions. These routes frequently require transition-metal catalysts (e.g., Pt), stoichiometric reagents, and toxic solvents, leading to low yields (≤60%) and side reactions like decarbonylation . Challenges include sensitivity to aerial oxidation of aldehydes, necessitating inert conditions and limiting scalability .

Advanced: How can transition-metal-free strategies improve the synthesis of pyrrolo[1,2-a]quinoxalines?

Metal-free approaches, such as aerobic oxidation of alcohols, use dioxygen as a terminal oxidant to cascade alcohol oxidation, imine formation, and cyclization. This method achieves yields up to 93% without metals or additives, enhancing atom economy and reducing environmental impact . Glucose-mediated nitro-reductive cyclization is another green alternative, enabling one-pot multicomponent reactions with biomass-derived reagents .

Basic: What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]quinoxaline derivatives?

Key techniques include:

  • NMR : 1^1H/13^{13}C NMR for confirming regiochemistry of substituents (e.g., methoxy groups) and spirocyclic configurations.
  • HRMS : Validates molecular weight and isotopic patterns.
  • X-ray crystallography : Resolves steric effects of the spiro-piperidine moiety and quinoxaline core .

Advanced: What methodologies enable regioselective C-3 functionalization of pyrrolo[1,2-a]quinoxalines?

C3-H iodination using TBAI or I₂ with catalytic p-toluenesulfonic acid achieves >90% regioselectivity. The acidic proton at C-3 facilitates electrophilic substitution, enabling gram-scale synthesis. Subsequent palladium-catalyzed couplings (e.g., Suzuki) allow diversification into bioactive analogs .

Advanced: How can contradictions in reported biological activities be systematically analyzed?

Discrepancies arise from variations in:

  • Substituent positioning : C-4 benzylpiperidinyl groups enhance antiproliferative activity, while 7-methoxy groups improve efflux pump inhibition .
  • Cell-line specificity : Antileishmanial activity in L. infantum vs. L. amazonensis may reflect differences in membrane permeability .
  • Assay conditions : Oxidative stress (e.g., aerobic vs. anaerobic) impacts cytotoxicity results .

Basic: What role does the spiro-piperidine moiety play in bioactivity?

The spiro-piperidine ring introduces conformational rigidity, enhancing target binding (e.g., SHP2 kinase inhibition). Its steric bulk improves selectivity against off-target enzymes, as seen in antifungal and anticancer derivatives .

Advanced: What experimental designs optimize pharmacokinetic evaluation of these compounds?

  • In vitro : Use hepatic microsomes to assess metabolic stability; Caco-2 cells for permeability.
  • In vivo : Prioritize compounds with IC₅₀ < 1 μM in antiproliferative assays (e.g., MCF7, K562) and low cytotoxicity in HEK293 controls .
  • SAR mapping : Focus on substituents at C-4 (hydrophobic groups) and C-7 (electron-donating moieties) .

Advanced: How do photoredox and electropolymerization strategies expand synthetic versatility?

Visible-light photoredox catalysis enables decarboxylative radical coupling, constructing polycyclic derivatives with quinoxaline cores. Electropolymerization of 1-(2-aminophenyl)pyrrole forms thin films for material science applications .

Basic: What structural features influence the electronic properties of pyrrolo[1,2-a]quinoxalines?

  • Methoxy groups : Electron-donating 7'-methoxy substituents increase π-conjugation, altering UV-Vis absorption for optical applications .
  • Spirocyclic systems : Distort planarity, reducing aggregation in solution and enhancing fluorescence quantum yield .

Advanced: How are multi-step heterocyclizations optimized for scale-up?

Key steps include:

  • Nitro reduction : Iron powder in acidic ethanol reduces 2-nitrophenylpyrroles to amines, avoiding column chromatography .
  • Telescoped flow synthesis : Combines isocyanide formation and photochemical cyclization in continuous flow, improving yield (85%) and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 2
7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.